Cas no 1806489-27-9 (5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride)
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride
-
- Inchi: 1S/C7H3BrClFN2O2S/c8-3-1-4-5(12-7(10)11-4)2-6(3)15(9,13)14/h1-2H,(H,11,12)
- InChI Key: PDWDQKHVGHTHJD-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=N2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 349
- XLogP3: 2.6
- Topological Polar Surface Area: 71.2
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061007193-250mg |
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride |
1806489-27-9 | 98% | 250mg |
$784.23 | 2022-03-31 | |
| Alichem | A061007193-500mg |
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride |
1806489-27-9 | 98% | 500mg |
$1,118.44 | 2022-03-31 | |
| Alichem | A061007193-1g |
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride |
1806489-27-9 | 98% | 1g |
$2,165.95 | 2022-03-31 |
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride
Introduction to 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806489-27-9)
5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806489-27-9) is a versatile and highly reactive compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique combination of bromine, fluorine, and the sulfonyl chloride functional group in its structure makes it an intriguing candidate for various synthetic transformations and drug development applications.
The chemical structure of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride consists of a benzimidazole core with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a sulfonyl chloride group at the 6-position. This specific arrangement of substituents imparts distinct chemical properties to the molecule, making it highly reactive in nucleophilic substitution reactions. The sulfonyl chloride group is particularly reactive and can readily undergo substitution with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamides, sulfonates, and sulfonothioates.
In recent years, there has been a growing interest in the use of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride as a key intermediate in the synthesis of novel pharmaceuticals. One notable application is in the development of targeted therapies for cancer treatment. The bromine and fluorine substituents can enhance the lipophilicity and metabolic stability of the resulting compounds, which are crucial factors for improving drug efficacy and reducing side effects. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride that exhibited potent antiproliferative activity against various cancer cell lines.
Beyond its potential in cancer therapy, 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride has also shown promise in other therapeutic areas. For example, researchers have explored its use in developing new antifungal agents. The benzimidazole core is well-known for its antifungal properties, and the addition of bromine and fluorine substituents can enhance these properties by improving the compound's ability to penetrate fungal cell walls. A recent study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride exhibited significant antifungal activity against Candida species.
The versatility of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride extends beyond its direct biological applications. It is also a valuable reagent in organic synthesis due to its high reactivity and functional group compatibility. The sulfonyl chloride group can be readily converted into other functional groups through various chemical transformations, making it an excellent starting material for the synthesis of complex molecules. For instance, it can be used to introduce sulfonamide functionalities into target molecules, which are important pharmacophores in many drugs.
In addition to its synthetic utility, 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride has been studied for its potential as a probe molecule in biological systems. The unique electronic properties conferred by the bromine and fluorine substituents make it suitable for use in fluorescence-based assays and imaging techniques. Researchers have utilized derivatives of this compound to develop fluorescent probes that can selectively bind to specific biomolecules or cellular structures, providing valuable insights into cellular processes and disease mechanisms.
The safety profile of 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride is an important consideration in its use as a research tool or pharmaceutical intermediate. While it is not classified as a hazardous substance under current regulations, proper handling precautions should be taken due to its reactivity with nucleophiles. It is recommended to handle this compound under inert conditions and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806489-27-9) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for developing novel drugs with improved efficacy and reduced side effects. Ongoing research continues to explore new applications for this compound, further solidifying its importance in the field.
1806489-27-9 (5-Bromo-2-fluoro-1H-benzimidazole-6-sulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)